molecular formula C10H8N2O2 B1308643 1-(4-Nitrophenyl)cyclopropanecarbonitrile CAS No. 408328-42-7

1-(4-Nitrophenyl)cyclopropanecarbonitrile

Cat. No.: B1308643
CAS No.: 408328-42-7
M. Wt: 188.18 g/mol
InChI Key: YUHRZXOPOFLZEV-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol.

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile typically involves the reaction of 4-nitrobenzyl chloride with sodium cyanide in the presence of a base to form the corresponding nitrile . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(4-Nitrophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding carboxylic acids.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium cyanide, and various bases and solvents . Major products formed from these reactions include amino derivatives, amides, esters, and carboxylic acids .

Scientific Research Applications

1-(4-Nitrophenyl)cyclopropanecarbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Nitrophenyl)cyclopropanecarbonitrile exerts its effects involves the interaction of its functional groups with molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The nitrile group can also participate in nucleophilic addition reactions, forming covalent bonds with target molecules .

Comparison with Similar Compounds

1-(4-Nitrophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)cyclopropanecarbonitrile: This compound has a chlorine atom instead of a nitro group, which affects its reactivity and applications.

    1-(4-Fluorophenyl)cyclopropanecarbonitrile:

    1-(4-Bromophenyl)cyclopropanecarbonitrile: The bromine atom provides different reactivity patterns compared to the nitro group.

The uniqueness of this compound lies in its nitro group, which imparts distinct chemical and biological properties that are not present in its halogenated analogs.

Properties

IUPAC Name

1-(4-nitrophenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-10(5-6-10)8-1-3-9(4-2-8)12(13)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHRZXOPOFLZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402846
Record name 1-(4-nitrophenyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408328-42-7
Record name 1-(4-nitrophenyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaOH (5.0 N, 80 ml) was added to a mixture of 4-nitrophenylacetonitrile (10.0 g, 61.7 mmol), 1,2-dibromoethane (8.0 ml, 92.5 mmol), and tetraethylammonium chloride hydrate (10.2 g, 61.7 mmol) in 200 ml of CH2Cl2 at RT. The resulting mixture was stirred at RT for 24 h, diluted with CH2Cl2, and acidified with HCl (10%, aq). The organic layer was separated, washed with brine, condensed, and the crude was purified by flash column chromatography. The titled compound was obtained as a light yellowish solid.
Name
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80 mL
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10 g
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8 mL
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10.2 g
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catalyst
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200 mL
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solvent
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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